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Compound of Interest

Compound Name:
2-((tert-

Butyldiphenylsilyl)oxy)acetic acid

Cat. No.: B1313688 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and applications of 2-((tert-Butyldiphenylsilyl)oxy)acetic acid. This compound is a valuable

intermediate in organic synthesis and has gained significant attention as a bifunctional linker in

the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties
2-((tert-Butyldiphenylsilyl)oxy)acetic acid, with the CAS number 76271-74-4, is a silyl ether

derivative of glycolic acid. The incorporation of the tert-butyldiphenylsilyl (TBDPS) group

imparts significant steric bulk and stability, making it a versatile building block in complex

molecular architectures.[1][2]
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Property Value Reference

Molecular Formula C₁₈H₂₂O₃Si [1][2]

Molecular Weight 314.45 g/mol [1]

IUPAC Name

2-[tert-

butyl(diphenyl)silyl]oxyacetic

acid

[2]

Canonical SMILES

CC(C)(C)--INVALID-LINK--O)

(C1=CC=CC=C1)C1=CC=CC=

C1

[2]

Purity
Commercially available in

≥95% and ≥97% purity
[1][2]

Physical Form Solid or liquid [3]

Storage Temperature
2-8°C, sealed in a dry

environment
[3][4]

Spectroscopic Data
Detailed experimental spectroscopic data for 2-((tert-Butyldiphenylsilyl)oxy)acetic acid is

not readily available in public databases. However, based on the structure and known chemical

shifts of related compounds, the following are expected proton and carbon NMR chemical

shifts.

Expected ¹H NMR Chemical Shifts:

-CH₂-O-Si: The methylene protons adjacent to the silyloxy group are expected to appear in

the range of 3.5-4.5 ppm.

-C(CH₃)₃: The nine equivalent protons of the tert-butyl group will produce a sharp singlet

around 1.0-1.3 ppm.

-C₆H₅: The ten protons of the two phenyl groups will appear as multiplets in the aromatic

region, typically between 7.2 and 7.8 ppm.
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-COOH: The acidic proton of the carboxylic acid group will be a broad singlet, and its

chemical shift will be highly dependent on the solvent and concentration, typically appearing

above 10 ppm.

Expected ¹³C NMR Chemical Shifts:

-COOH: The carbonyl carbon of the carboxylic acid is expected in the range of 170-180 ppm.

-CH₂-O-Si: The methylene carbon is expected around 60-70 ppm.

-C(CH₃)₃ & -C(CH₃)₃: The quaternary carbon and the methyl carbons of the tert-butyl group

are expected around 19-20 ppm and 26-27 ppm, respectively.

-C₆H₅: The aromatic carbons will show multiple signals between 127 and 136 ppm.

Mass Spectrometry: The fragmentation pattern in mass spectrometry would likely involve the

loss of the tert-butyl group (M-57), followed by further fragmentation of the silyl ether and

phenyl groups.

Experimental Protocols
Synthesis of 2-((tert-Butyldiphenylsilyl)oxy)acetic acid
A plausible synthetic route to 2-((tert-Butyldiphenylsilyl)oxy)acetic acid involves the

protection of a glycolic acid ester, followed by hydrolysis of the ester.

Step 1: Protection of Ethyl Glycolate

This procedure is adapted from the general method for the protection of primary alcohols using

tert-butyldiphenylsilyl chloride (TBDPS-Cl).[5]

Materials:

Ethyl glycolate (1.0 equivalent)

tert-Butyldiphenylsilyl chloride (TBDPS-Cl) (1.1 equivalents)

Imidazole (2.2 equivalents)
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Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate

1 M Hydrochloric acid (HCl)

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Brine

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Dissolve ethyl glycolate in anhydrous DMF under an inert atmosphere (e.g., argon).

Add imidazole to the solution, followed by the dropwise addition of TBDPS-Cl at room

temperature.

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer

Chromatography (TLC).

Once the reaction is complete, quench by adding methanol.

Remove the DMF by co-evaporation with toluene under reduced pressure.

Dissolve the residue in ethyl acetate and wash successively with 1 M aq. HCl, water,

saturated aq. NaHCO₃, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product, ethyl 2-((tert-butyldiphenylsilyl)oxy)acetate, by silica gel column

chromatography.

Step 2: Hydrolysis of the Ester

Materials:
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Ethyl 2-((tert-butyldiphenylsilyl)oxy)acetate

Lithium hydroxide (or Sodium hydroxide)

Tetrahydrofuran (THF)

Water

1 M Hydrochloric acid (HCl)

Ethyl acetate

Procedure:

Dissolve the purified ester in a mixture of THF and water.

Add lithium hydroxide and stir the mixture at room temperature.

Monitor the reaction by TLC until the starting material is consumed.

Acidify the reaction mixture to pH ~3 with 1 M HCl.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure to yield 2-((tert-Butyldiphenylsilyl)oxy)acetic acid.

Applications in Drug Development
The primary application of 2-((tert-Butyldiphenylsilyl)oxy)acetic acid in drug development is

as a linker component in the synthesis of PROTACs.[1] PROTACs are heterobifunctional

molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and

subsequent degradation of the target protein. The linker plays a critical role in a PROTAC's

efficacy by controlling the distance and orientation between the target protein and the E3

ligase.

The TBDPS group in this linker provides steric bulk and stability, which can influence the

conformation and physicochemical properties of the resulting PROTAC molecule.
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Mandatory Visualizations
Below are diagrams illustrating key concepts and workflows related to 2-((tert-
Butyldiphenylsilyl)oxy)acetic acid.

Starting Materials

Step 1: Silylation Intermediate Step 2: Hydrolysis Final Product
Ethyl Glycolate

Protection Reaction
(DMF, Room Temp)TBDPS-Cl

Imidazole

Ethyl 2-((tert-Butyldiphenylsilyl)oxy)acetatePurification Ester Hydrolysis
(LiOH, THF/H2O) 2-((tert-Butyldiphenylsilyl)oxy)acetic acidAcidification & Workup

Click to download full resolution via product page

Caption: Synthetic workflow for 2-((tert-Butyldiphenylsilyl)oxy)acetic acid.
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Caption: General mechanism of action for a PROTAC utilizing a linker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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